2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that features a unique combination of benzo[d]isoxazole, furan, and thiazepane moieties
Scientific Research Applications
2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]isoxazole core, followed by the introduction of the furan and thiazepane groups. Common synthetic routes include:
Cyclization Reactions: Formation of the benzo[d]isoxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the furan and thiazepane groups via nucleophilic substitution reactions.
Coupling Reactions: Use of coupling agents to link the different moieties together.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazole Derivatives: Compounds with similar benzo[d]isoxazole cores but different substituents.
Furan Derivatives: Compounds featuring the furan ring with various functional groups.
Thiazepane Derivatives: Compounds containing the thiazepane ring with different substituents.
Uniqueness
2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(12-14-13-4-1-2-5-15(13)23-19-14)20-8-7-17(24-11-9-20)16-6-3-10-22-16/h1-6,10,17H,7-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHPKOAEMHDMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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